N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group attached to a butanamide moiety, which is further linked to a phenyl-substituted pyridazinone ring. The presence of multiple functional groups and aromatic rings makes it a molecule of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure. One common approach is the cyclization of hydrazine derivatives with β-keto esters or β-diketones under acidic or basic conditions. The resulting pyridazinone ring can then be functionalized with appropriate substituents, such as the phenyl and chlorophenyl groups, through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic rings or the pyridazinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides, amines, and alcohols are employed, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Alkylated, amino-substituted, and hydroxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, which could be useful in drug discovery and development.
Medicine: In the medical field, this compound has been investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2-chlorophenyl)acetamide: A simpler derivative with a similar chlorophenyl group.
N-(2-chlorophenyl)maleimide: Another compound with a chlorophenyl group attached to a different core structure.
2-chloroacetanilide: A related compound with a chlorophenyl group and an acetamide moiety.
Uniqueness: N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wider range of chemical reactions and biological activities compared to simpler derivatives.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIZIUJXTREHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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